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Compound of Interest

Compound Name:
5-(4-Methoxyphenyl)-1,3,4-

thiadiazol-2-amine

Cat. No.: B110991 Get Quote

5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a substituted aromatic heterocyclic

compound. The core of the molecule is a 1,3,4-thiadiazole ring, a five-membered aromatic

system containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature

in many pharmacologically active molecules due to its favorable electronic properties,

metabolic stability, and ability to engage in various biological interactions.[1] The molecule is

further functionalized with a 2-amino group, which can act as a key hydrogen bonding moiety,

and a 5-(4-methoxyphenyl) group that enhances lipophilicity and can influence target binding.

Key Physicochemical Data
A fundamental understanding of a compound's physical and chemical properties is a

prerequisite for any experimental design, from solubility tests for biological assays to

formulation development.
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Property Value Source(s)

CAS Number 1014-25-1 [2][3][4][5][6][7]

Molecular Formula C₉H₉N₃OS [4][7][8][9]

Molecular Weight 207.25 g/mol [4][7][8]

IUPAC Name
5-(4-methoxyphenyl)-1,3,4-

thiadiazol-2-amine
[3][8]

Synonyms

2-Amino-5-(4-

methoxyphenyl)-1,3,4-

thiadiazole, 2-Amino-5-(p-

anisyl)-1,3,4-thiadiazole

[5][9]

Appearance
White to light yellow crystalline

solid
[5]

Melting Point 219-220 °C [2]

Purity Typically >97% [7]

Synthesis and Chemical Elucidation
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established in the chemical literature.

A robust and common pathway involves the acid-catalyzed cyclization of an N-

acylthiosemicarbazide intermediate. This method is favored for its high yields and the relative

availability of starting materials.

Synthetic Workflow
The logical flow from starting materials to the final product is a critical process to understand

and control for purity and yield.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol
This protocol describes the synthesis via cyclization of a thiosemicarbazide intermediate, a

method frequently cited for this class of compounds.[10]
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Reagents and Equipment:

4-methoxybenzoic acid

Thionyl chloride (SOCl₂) or equivalent

Thiosemicarbazide

Concentrated sulfuric acid (H₂SO₄)

Anhydrous solvent (e.g., Dichloromethane, THF)

Ethanol (for recrystallization)

Standard reflux and stirring apparatus, ice bath, filtration equipment

Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (Intermediate)

Convert 4-methoxybenzoic acid to its more reactive acyl chloride. To a stirred solution of 4-

methoxybenzoic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (1.2 eq) dropwise

at 0 °C. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the

excess thionyl chloride under reduced pressure to yield crude 4-methoxybenzoyl chloride.

In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent.

Slowly add the crude 4-methoxybenzoyl chloride to the thiosemicarbazide solution while

stirring vigorously at room temperature.

Continue stirring for 4-6 hours. The resulting precipitate, 1-(4-

methoxybenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and

dried.

Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary

amine of thiosemicarbazide to form a stable amide bond, yielding the thiosemicarbazide

intermediate.

Step 2: Acid-Catalyzed Cyclization
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Carefully and slowly add the dried 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 eq) in small

portions to an excess of cold (0-5 °C) concentrated sulfuric acid with continuous stirring.

Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

Pour the reaction mixture carefully onto crushed ice. This will cause the product to precipitate

out of the acidic solution.

Neutralize the solution to a pH of ~7-8 using a cold, concentrated solution of sodium

hydroxide or ammonium hydroxide.

Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water

until the washings are neutral.

Purify the crude product by recrystallization from ethanol to yield pure 5-(4-
methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Causality: Concentrated sulfuric acid serves as both a catalyst and a powerful dehydrating

agent. It protonates the carbonyl oxygen and the thioamide sulfur, facilitating an intramolecular

nucleophilic attack by the terminal nitrogen, followed by dehydration to form the stable,

aromatic 1,3,4-thiadiazole ring.

Self-Validating System: The integrity of this protocol is confirmed by characterization of the final

product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its

structure and purity, matching data available in the literature.[2][10] The melting point should

also be sharp and consistent with the reported value (219-220 °C).[2]

Biological Activities and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known

to be a component of compounds with a wide array of biological activities.[11] Derivatives have

shown significant potential as antimicrobial, anticancer, and antiviral agents.[1][12]

Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their broad-spectrum

antimicrobial properties.[12] They have demonstrated activity against Gram-positive and Gram-
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negative bacteria as well as various fungal strains.[12][13]

Proposed Mechanism: The antimicrobial action is often attributed to the inhibition of essential

microbial enzymes or disruption of cell membrane integrity. The N-C-S linkage within the

thiadiazole ring is considered a key pharmacophore for these activities. The lipophilic nature

of the 5-aryl substituent can aid in penetrating the microbial cell wall.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the

stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-

Hinton Broth for bacteria).

Inoculation: Add a standardized suspension of the target microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) to each well.

Controls: Include a positive control (microorganism in media, no compound) to confirm

growth and a negative control (media only) to check for contamination. A vehicle control

(microorganism with DMSO equivalent to the highest concentration used) is critical to rule

out solvent toxicity.

Incubation: Incubate the plate at 37 °C for 18-24 hours.

Analysis: The MIC is defined as the lowest concentration of the compound that causes

complete visual inhibition of microbial growth.

Anticancer Activity
The 1,3,4-thiadiazole nucleus is present in numerous compounds investigated for their

anticancer properties.[10][14] These compounds can induce apoptosis and inhibit cell

proliferation across various cancer cell lines.

Proposed Mechanism of Action - Carbonic Anhydrase Inhibition: One of the key mechanisms

for the anticancer effect of related sulfonamides and heterocyclic compounds is the inhibition

of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.

These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. By

inhibiting these CAs, thiadiazole derivatives can disrupt the tumor's ability to manage its
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acidic waste, leading to intracellular acidification and apoptosis. The 2-amino-1,3,4-

thiadiazole moiety can coordinate with the Zn²⁺ ion in the enzyme's active site.
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Caption: Proposed mechanism of anticancer action via CA IX inhibition.

Other Reported Activities
The versatility of this scaffold is further highlighted by its role as a building block or lead

compound in developing agents with other therapeutic effects, including:
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Anticonvulsant and CNS Depressant Activity[2]

Adenosine A₃ Receptor Antagonism[2]

Antiviral Activity, including against HIV-1[1]

Structure-Activity Relationships and Future
Directions
The biological profile of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a direct

consequence of its specific structural features.

2-Amino Group: Essential for activity, likely acting as a hydrogen bond donor or a metal-

coordinating group in enzyme active sites.

1,3,4-Thiadiazole Ring: Acts as a rigid scaffold and a bioisostere of other five-membered

heterocycles. The sulfur and nitrogen atoms are key for target interaction.

5-(4-methoxyphenyl) Group: The methoxy group is an electron-donating substituent that

modulates the electronic character of the entire molecule. Its position and the overall

lipophilicity of the aryl group are critical for target affinity and pharmacokinetic properties.

Future research should focus on leveraging this foundational knowledge. A logical progression

would involve synthesizing analogs by modifying the 5-aryl substituent to probe for enhanced

potency and selectivity. Subsequently, promising leads would require thorough in vivo

evaluation to establish their pharmacokinetic profiles and efficacy in relevant disease models,

paving the way for potential clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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